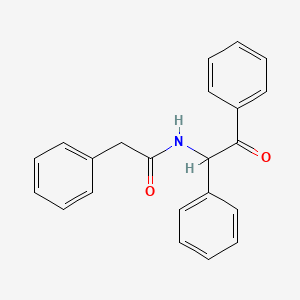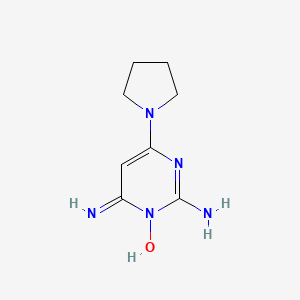![molecular formula C10H7Cl5N2O2 B13998079 Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester CAS No. 32979-36-5](/img/structure/B13998079.png)
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and an azo group, which contribute to its distinct reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester typically involves the reaction of 2,4,6-trichloro-3-methylphenylamine with dichloroacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the azo group.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different chlorinated acetic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.
Applications De Recherche Scientifique
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the azo group and chlorine atoms, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, dichloro-, methyl ester: Shares the dichloroacetic acid moiety but lacks the azo group and additional chlorine atoms.
(2,4,6-trichloro-phenoxy)-acetic acid methyl ester: Contains the trichlorophenyl group but differs in the overall structure and functional groups.
Uniqueness
Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester is unique due to its combination of multiple chlorine atoms and an azo group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
32979-36-5 |
|---|---|
Formule moléculaire |
C10H7Cl5N2O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
methyl 2,2-dichloro-2-[(2,4,6-trichloro-3-methylphenyl)diazenyl]acetate |
InChI |
InChI=1S/C10H7Cl5N2O2/c1-4-5(11)3-6(12)8(7(4)13)16-17-10(14,15)9(18)19-2/h3H,1-2H3 |
Clé InChI |
PNUUGVNXZSVYME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1Cl)Cl)N=NC(C(=O)OC)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



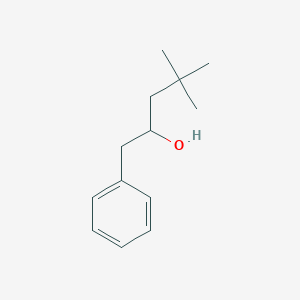
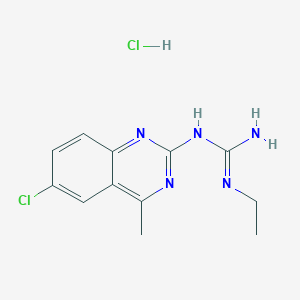

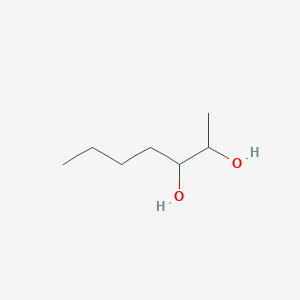
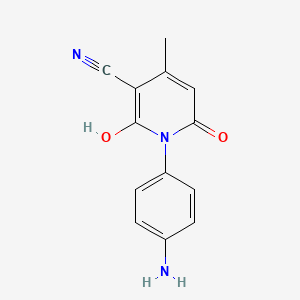
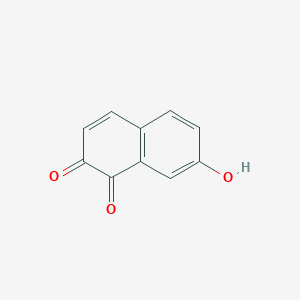
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)
![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)

